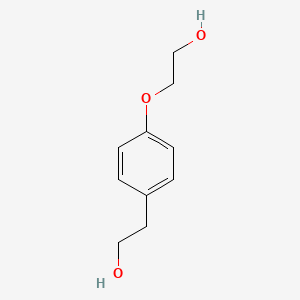
4-(2-Hydroxyethoxy)benzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethoxy)benzeneethanol: is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . . This compound is characterized by the presence of a benzene ring substituted with a hydroxyethoxy group and an ethanol group. It is a versatile compound used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethoxy)benzeneethanol typically involves the reaction of 4-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst . The reaction proceeds through the formation of an acetal intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions include a temperature range of 80-100°C and a reaction time of 4-6 hours .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same reactants and catalysts as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Hydroxyethoxy)benzeneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or are employed for substitution reactions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-(2-Hydroxyethoxy)benzeneethanol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxyethoxy)benzeneethanol involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond donor and acceptor , facilitating interactions with enzymes and receptors. It may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites .
Comparación Con Compuestos Similares
4-Hydroxyphenethyl alcohol (Tyrosol): Similar structure but lacks the hydroxyethoxy group.
4-(2-Hydroxyethyl)phenol: Similar structure but with a different substitution pattern.
Uniqueness: 4-(2-Hydroxyethoxy)benzeneethanol is unique due to the presence of both a hydroxyethoxy group and an ethanol group on the benzene ring. This dual functionality allows for diverse chemical reactivity and applications in various fields.
Propiedades
Número CAS |
4960-67-2 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyethoxy)phenyl]ethanol |
InChI |
InChI=1S/C10H14O3/c11-6-5-9-1-3-10(4-2-9)13-8-7-12/h1-4,11-12H,5-8H2 |
Clave InChI |
LETBACJLCOXSTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCO)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14126343.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B14126354.png)
![3-Hydroxy-2-(3-hydroxyoct-1-YN-1-YL)bicyclo[3.2.0]heptan-6-one](/img/structure/B14126358.png)

![2-Cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B14126366.png)
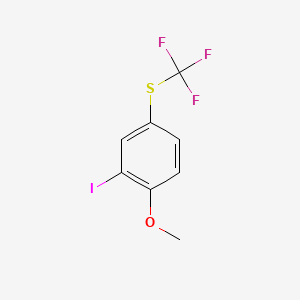
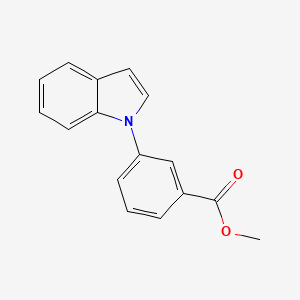


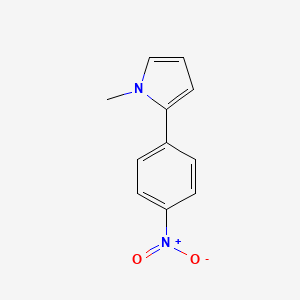
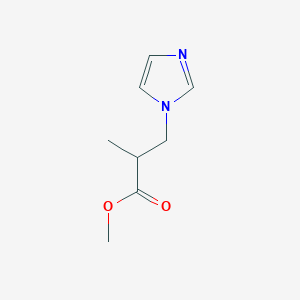
![1-{4-[(4-Methoxybenzyl)oxy]phenyl}methanamine](/img/structure/B14126414.png)
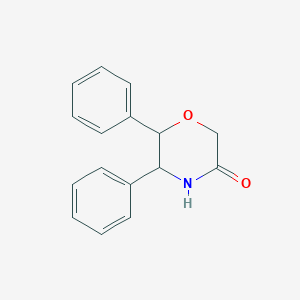
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126427.png)
